N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a pyrazole-based compound known for its diverse pharmacological effects.
Preparation Methods
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, including the formation of pyrazole rings and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of sulfonyl and carboxamide groups through reactions with suitable reagents under controlled conditions.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential antileishmanial and antimalarial activities.
Biological Studies: Used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to interact with the enzyme Lm-PTR1, leading to inhibition of its activity . This interaction is characterized by a favorable binding pattern and lower binding free energy, which contributes to its biological activity .
Comparison with Similar Compounds
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydrazine-Coupled Pyrazoles: Studied for their antileishmanial and antimalarial activities.
The uniqueness of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities .
Properties
Molecular Formula |
C17H24N8O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-2-ethyl-4-[(1-ethyl-3-methylpyrazol-4-yl)sulfonylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N8O3S/c1-6-24-10-15(11(3)21-24)29(27,28)22-14-9-19-25(7-2)16(14)17(26)20-13-8-18-23(5)12(13)4/h8-10,22H,6-7H2,1-5H3,(H,20,26) |
InChI Key |
JUXUJBADCNRYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(N(N=C2)CC)C(=O)NC3=C(N(N=C3)C)C |
Origin of Product |
United States |
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